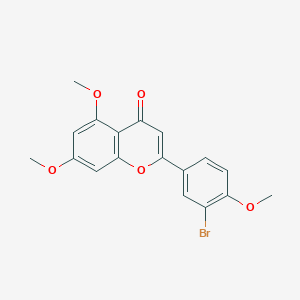
2-(3-Bromo-4-methoxyphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-4-methoxyphenyl)-5,7-dimethoxy-4H-chromen-4-one is a synthetic organic compound belonging to the flavonoid family Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-methoxyphenyl)-5,7-dimethoxy-4H-chromen-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Methoxylation: The addition of methoxy groups to the aromatic ring.
Cyclization: Formation of the chromenone core through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-methoxyphenyl)-5,7-dimethoxy-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy groups to hydroxyl groups.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of de-brominated products.
Substitution: Formation of substituted chromenone derivatives.
Scientific Research Applications
2-(3-Bromo-4-methoxyphenyl)-5,7-dimethoxy-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory effects.
Medicine: Investigated for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)-5,7-dimethoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting pro-inflammatory enzymes and cytokines.
Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-4-methoxyphenyl)-2-methylpropanoic acid
- 3-Bromo-4-methoxyphenethylamine
- 4-Bromo-2-methoxyphenol
Uniqueness
2-(3-Bromo-4-methoxyphenyl)-5,7-dimethoxy-4H-chromen-4-one stands out due to its unique chromenone core structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
92614-08-9 |
|---|---|
Molecular Formula |
C18H15BrO5 |
Molecular Weight |
391.2 g/mol |
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)-5,7-dimethoxychromen-4-one |
InChI |
InChI=1S/C18H15BrO5/c1-21-11-7-16(23-3)18-13(20)9-15(24-17(18)8-11)10-4-5-14(22-2)12(19)6-10/h4-9H,1-3H3 |
InChI Key |
FUCPKJRGVLMUQP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


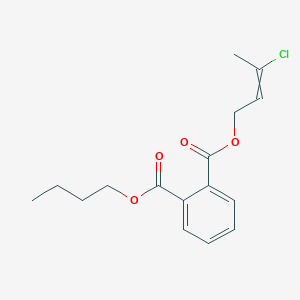
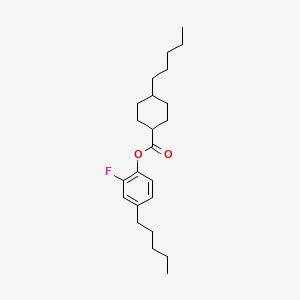

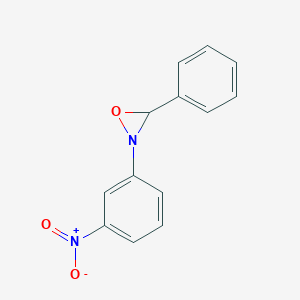
![N-{[(Tributylstannyl)sulfanyl]carbonothioyl}butan-1-amine](/img/structure/B14355681.png)
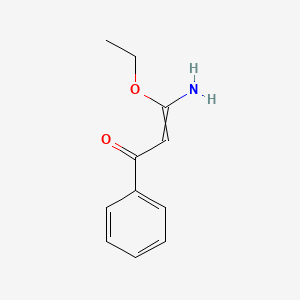
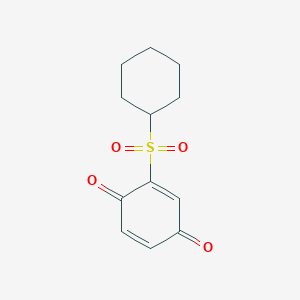
![N-Methyl-2-[(E)-phenyldiazenyl]-2-(2-phenylhydrazinylidene)acetamide](/img/structure/B14355696.png)
![3,8-Dimethylpyrazino[2,3-f]quinoxaline](/img/structure/B14355702.png)
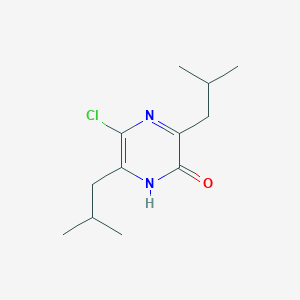

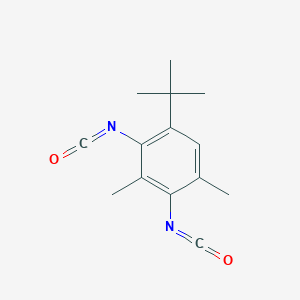
![3-Cyclopentylpyrimido[1,2-B]indazole](/img/structure/B14355737.png)
![4-Chloro-6-ethoxy-N-[1-(naphthalen-1-yl)ethyl]-1,3,5-triazin-2-amine](/img/structure/B14355744.png)
